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(4-Amino-benzenesulfonylamino)-

acetic acid

Cat. No.: B112778 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for

sulfamethoxazole, a sulfonamide antibiotic. It is important to note that the requested molecular

formula, C8H10N2O4S, differs from that of sulfamethoxazole, which is C10H11N3O3S. Given

the extensive availability of data for sulfamethoxazole, a compound of significant interest to

researchers, scientists, and drug development professionals, this guide will focus on this

molecule. The methodologies and data presented herein serve as a detailed reference for the

spectroscopic characterization of this and similar sulfonamide compounds.

This document is intended for an audience with a technical background in analytical chemistry

and drug development. It offers a structured presentation of nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for

data acquisition, and visualizations of a key biological pathway and an analytical workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data for sulfamethoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Sulfamethoxazole (400 MHz, DMSO-d6)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.95 s 1H SO₂NH-

7.49 d 2H Ar-H (ortho to SO₂)

6.60 d 2H Ar-H (ortho to NH₂)

6.11 s 1H Isoxazole C4-H

5.95 (approx.) br s 2H -NH₂

2.29 s 3H Isoxazole -CH₃

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Sulfamethoxazole

Chemical Shift (δ) ppm Assignment

168.5 Isoxazole C3

159.9 Isoxazole C5

152.6 Ar-C (C-NH₂)

128.9 Ar-C (ortho to SO₂)

125.1 Ar-C (C-SO₂)

113.1 Ar-C (ortho to NH₂)

95.8 Isoxazole C4

12.1 Isoxazole -CH₃

Note: Specific spectral data for 13C NMR of sulfamethoxazole can be found in various

databases such as PubChem.[2]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Sulfamethoxazole
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Wavenumber (cm⁻¹) Intensity Assignment

3470 - 3380 Strong, Sharp
N-H stretch (asymmetric and

symmetric, -NH₂)

3350 - 3250 Medium, Broad N-H stretch (sulfonamide)

1620 - 1590 Strong
N-H bend (-NH₂) and C=C

stretch (aromatic)

1500 Strong C=C stretch (aromatic)

1330 - 1300 Strong Asymmetric SO₂ stretch

1165 - 1140 Strong Symmetric SO₂ stretch

930 - 830 Medium
C-H out-of-plane bend

(aromatic)

Note: IR spectra for sulfamethoxazole are available from various sources, including

ChemicalBook and ResearchGate.[3][4][5]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Sulfamethoxazole (Electron Ionization)

m/z Relative Intensity (%) Assignment

253 19.9 [M]⁺ (Molecular Ion)

189 15.3 [M - SO₂]⁺

174 17.6 [M - C₃H₃NO]⁺

156 83.0 [M - C₃H₃NO - H₂O]⁺

108 67.9 [H₂N-C₆H₄-SO]⁺

92 100.0 [C₆H₄NH₂]⁺ (Base Peak)

65 44.0 [C₅H₅]⁺
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Data sourced from ChemicalBook.[1]

Experimental Protocols
The following are detailed protocols for the acquisition of the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of sulfamethoxazole.

Materials and Equipment:

Sulfamethoxazole sample (5-25 mg)

Deuterated dimethyl sulfoxide (DMSO-d6)

NMR tube (5 mm) and cap

Pasteur pipette with glass wool plug

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 5-25 mg of sulfamethoxazole and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

Vortex the sample until the solid is completely dissolved.

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly

into a clean, dry NMR tube to remove any particulate matter.

Cap the NMR tube and label it appropriately.
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Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the DMSO-d6.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

Tune and match the probe for both ¹H and ¹³C frequencies.

For ¹H NMR:

Set the spectral width to approximately 12-15 ppm.

Use a 90° pulse angle.

Set the number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 5 times

the longest T1 relaxation time for quantitative measurements (typically 1-2 seconds for a

standard spectrum).[6]

Acquire the free induction decay (FID).

For ¹³C NMR:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence.

Set a sufficient number of scans for adequate signal-to-noise (this can range from

hundreds to thousands depending on the sample concentration and instrument).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID for both ¹H and ¹³C spectra.

Phase the resulting spectra.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50

ppm, δC = 39.52 ppm).

Integrate the peaks in the ¹H spectrum.

Perform peak picking for both spectra.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid sulfamethoxazole.

Materials and Equipment:

Sulfamethoxazole powder

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

Background Spectrum Acquisition:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum with no sample on the crystal. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).[7]

Sample Analysis:

Place a small amount of sulfamethoxazole powder onto the center of the ATR crystal using

a clean spatula.
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Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal surface.[8]

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum

with a good signal-to-noise ratio.

Data Processing and Cleaning:

The software will automatically perform a background subtraction.

If necessary, an ATR correction can be applied to the spectrum to make it appear more

like a traditional transmission spectrum.

Label the significant peaks.

After analysis, release the pressure, remove the sample, and clean the ATR crystal

thoroughly with a solvent-dampened wipe.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of sulfamethoxazole and identify its molecular ion and

fragmentation pattern.

Materials and Equipment:

Sulfamethoxazole sample

Mass spectrometer with an electron ionization source (often coupled with a gas

chromatograph, GC-MS, or a direct insertion probe)

Volatile solvent (if using GC-MS, e.g., methanol or acetonitrile)

Vial and syringe for sample introduction

Procedure:

Sample Introduction:
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Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube,

which is then inserted into the ion source via a vacuum lock.

GC-MS: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the

solution into the gas chromatograph, where it is vaporized and separated before entering

the mass spectrometer's ion source.

Ionization and Fragmentation:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[4][9]

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺).

The excess energy imparted to the molecular ion leads to its fragmentation into smaller,

characteristic ions.

Mass Analysis and Detection:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The most intense peak in

the spectrum is designated as the base peak.

Visualization of Pathways and Workflows
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Signaling Pathway: Mechanism of Action of
Sulfamethoxazole
Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme

essential for the de novo synthesis of folic acid in bacteria.[10][11][12] This pathway is absent

in humans, who obtain folic acid from their diet, making it an effective target for antibiotics.[13]

[14]

p-Aminobenzoic Acid (PABA)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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